molecular formula C10H10N2O2 B3219762 methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate CAS No. 1190320-42-3

methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

Cat. No.: B3219762
CAS No.: 1190320-42-3
M. Wt: 190.2 g/mol
InChI Key: TYYMMKRTDMPYLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is a heterocyclic compound featuring a fused pyrrole-pyridine core with a methyl ester at position 5 and a methyl substituent at position 2. This structure positions it as a valuable scaffold in medicinal chemistry, particularly for drug discovery targeting kinase inhibitors or nucleotide-binding proteins.

Properties

IUPAC Name

methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-5-9-7(11-6)3-4-8(12-9)10(13)14-2/h3-5,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYMMKRTDMPYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methyl-3-nitroaniline with sodium nitrite and potassium iodide to form an intermediate, which is then subjected to cyclization to yield the desired compound . The reaction conditions often involve the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

Anticancer Activity
Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate has shown significant potential as an anticancer agent. Research indicates that it acts as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Derivatives of this compound have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, one study reported that specific derivatives exhibited IC₅₀ values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong potential for anti-cancer applications by inhibiting cell proliferation and inducing apoptosis in breast cancer cell lines (4T1) .

Mechanism of Action
The mechanism of action involves the interaction of the compound with FGFRs, leading to the inhibition of downstream signaling pathways that promote tumor growth and metastasis. In vitro studies have shown that this compound can inhibit migration and invasion in cancer models, further supporting its therapeutic potential .

Antimicrobial Applications

Recent studies have also explored the antimicrobial properties of this compound. Compounds within this chemical class have demonstrated significant activity against resistant bacterial strains. For example, pyrrole-based derivatives exhibited antibacterial properties with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus . This positions the compound as a candidate for developing new antibacterial agents, particularly in the context of increasing antibiotic resistance.

Mechanistic Studies

Understanding the biochemical pathways affected by this compound is crucial for optimizing its efficacy as a therapeutic agent. Interaction studies have demonstrated that this compound interacts with specific biological targets such as FGFRs, which are critical for understanding its mechanism of action .

Structural Comparisons

This compound's unique methyl substitution pattern enhances its binding affinity and selectivity towards target receptors compared to other derivatives:

Compound NameStructureKey Features
Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylateStructureKnown for FGFR inhibition
Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylateStructureDifferent ring fusion; potential biological activity
Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylateStructureVariations in nitrogen positioning; studied for similar activities

This table illustrates how the specific structural attributes of this compound contribute to its enhanced biological activity compared to related compounds .

Case Study: Cancer Therapy

In vitro studies have revealed that derivatives of this compound can effectively inhibit the migration and invasion of cancer cells. For example, one derivative not only inhibited proliferation but also significantly reduced migration in breast cancer cells . This dual action highlights the compound's potential as a therapeutic agent in oncology.

Case Study: Antimicrobial Applications

Another study focused on synthesizing and evaluating the antibacterial activity of pyrrole derivatives. The results indicated that these compounds could serve as effective treatments against resistant bacterial strains, showcasing their potential in overcoming antibiotic resistance .

Mechanism of Action

The mechanism of action of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s structure allows it to bind to the active site of the kinase, blocking its activity and downstream signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Pyrrolo[3,2-b]Pyridine Core

Table 1: Key Analogs of Pyrrolo[3,2-b]Pyridine Carboxylates
Compound Name Substituent (Position) Molecular Weight CAS Number Purity/Notes
Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate None (Parent compound) 176.18 g/mol 872355-63-0 97% purity; Apollo Scientific
Methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate Cl (3) 210.62 g/mol 1190310-67-8 Discontinued; Biosynth
Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate Br (3) 255.07 g/mol 1190318-72-9 Requires dry storage
Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate CHO (3) 204.18 g/mol 1190311-00-2 Temporarily out of stock
Methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate I (3) - 1190310-84-9 95% purity (Combi-Blocks)
Key Observations:
  • Electron-Withdrawing Groups (EWGs) : Halogens (Cl, Br, I) at position 3 increase molecular weight and may enhance electrophilicity, influencing reactivity in cross-coupling reactions .
  • Formyl Group : The 3-formyl derivative (CAS 1190311-00-2) is a precursor for further functionalization, such as condensation reactions .
  • Parent Compound : The unsubstituted methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate (CAS 872355-63-0) serves as a baseline for SAR studies, with a molecular weight of 176.18 g/mol .

Comparison with Pyrrolo[2,3-b]Pyridine and Furo[3,2-b]Pyridine Derivatives

Table 2: Heterocyclic Variants with Modified Ring Systems
Compound Name Core Structure Molecular Weight CAS Number Notes
Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Pyrrolo[2,3-b]pyridine - - Used in kinase inhibitor synthesis
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate Pyrrolo[2,3-c]pyridine - - Synthesized via Pd/C hydrogenation
Methyl furo[3,2-b]pyridine-5-carboxylate Furo[3,2-b]pyridine 177.16 g/mol 1352896-33-3 Contains furan ring; distinct electronic properties
Key Observations:
  • Ring Position Sensitivity : Shifting the pyrrole ring from [3,2-b] to [2,3-b] or [2,3-c] alters the electronic environment and binding affinity in biological targets .
  • Furan vs. Pyrrole : The furo[3,2-b]pyridine analog (CAS 1352896-33-3) replaces nitrogen with oxygen, reducing basicity and affecting solubility .

Biological Activity

Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

  • Chemical Formula : C₉H₈N₂O₂
  • Molecular Weight : 176.17 g/mol
  • CAS Number : 1190320-42-3

This compound belongs to the pyrrolopyridine family and is characterized by a unique substitution pattern that influences its reactivity and biological properties.

This compound exhibits its biological effects primarily through:

  • Kinase Inhibition : It has been shown to inhibit specific kinases involved in cell signaling pathways, which can lead to reduced cell proliferation and increased apoptosis in cancer cells. This mechanism is crucial for its potential use in cancer therapy.

Biological Activities

  • Antimicrobial Properties
    • Preliminary studies suggest that this compound may exhibit antimicrobial activity. This is an area of ongoing research aimed at exploring its efficacy against various bacterial and fungal strains.
  • Anticancer Activity
    • The compound has been investigated for its anticancer properties, particularly as a potential treatment for various types of cancers. Its ability to inhibit kinase activity positions it as a candidate for further development in oncology .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of cancer cell lines with IC50 values indicating significant potency.
Study BAntimicrobial TestingShowed activity against specific bacterial strains, suggesting potential as an antimicrobial agent.
Study CKinase InhibitionIdentified as a selective inhibitor of SGK-1 kinase, crucial for cell survival pathways.

Detailed Research Findings

  • In vitro Studies : In vitro assays have demonstrated that this compound effectively inhibits cell proliferation in several cancer cell lines, including breast and colorectal cancer models.
  • In vivo Studies : Animal models have shown promising results with this compound leading to reduced tumor growth without significant toxicity, highlighting its therapeutic potential .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

CompoundStructureBiological Activity
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylateDifferent substitution patternModerate anticancer activity
Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylateDifferent substitution patternLimited antimicrobial activity

Future Directions

The ongoing research into this compound focuses on:

  • Optimization of Structure : Modifying the chemical structure to enhance potency and selectivity against specific molecular targets.
  • Clinical Trials : Progressing towards clinical trials to evaluate safety and efficacy in humans.

Q & A

Q. What are the optimal synthetic routes for methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via cyclization of substituted precursors. For example, a fused pyrrolopyridine core may be constructed by reacting 2-methylfuran derivatives with 3-methylpyrrole analogs under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) in solvents like toluene at 80–100°C for 6–12 hours. Yield optimization requires precise stoichiometric ratios (1:1.2 for pyrrole:furan) and inert atmospheres to prevent oxidation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >95% purity .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm regiochemistry and substituent positions. Key peaks include the methyl ester (δ ~3.8–4.0 ppm) and pyrrole NH (δ ~11–12 ppm, broad singlet) .
  • HPLC-MS: Reverse-phase C18 columns (ACN/water + 0.1% formic acid) coupled with ESI-MS validate molecular weight (e.g., m/z 220 [M+H]⁺) and purity (>98%) .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for SAR studies?

Methodological Answer: Electrophilic aromatic substitution (EAS) at the pyrrole ring is feasible under mild conditions. For halogenation, use N-bromosuccinimide (NBS) in DMF at 0–5°C to install bromine at the 3-position. Alternatively, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables aryl/heteroaryl group introduction at the 6-position .

Q. What computational methods are suitable for predicting the biological activity of derivatives?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. The pyrrolopyridine core shows affinity for ATP-binding pockets due to its planar structure .
  • QSAR Modeling: Train models with descriptors (logP, polar surface area) and bioactivity data (e.g., IC₅₀ values from cytotoxicity assays) to prioritize derivatives for synthesis .

Q. How to resolve contradictions in reported biological activities of pyrrolopyridine derivatives?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize testing using:

  • Dose-Response Curves: Test derivatives across 5–6 log units (1 nM–100 μM).
  • Control Compounds: Include reference inhibitors (e.g., staurosporine for kinase assays).
  • Orthogonal Assays: Validate hits with SPR (surface plasmon resonance) for binding affinity .

Q. What strategies mitigate instability of this compound under basic conditions?

Methodological Answer: The ester group is prone to hydrolysis in basic media. Stabilization approaches include:

  • Low-Temperature Storage: Maintain at 2–8°C in amber vials under argon .
  • Prodrug Design: Replace the methyl ester with tert-butyl or pivaloyloxymethyl groups to enhance stability during in vivo studies .

Q. How to address diastereoselectivity challenges in cyclization steps during synthesis?

Methodological Answer: Chiral auxiliaries or catalysts can enforce stereocontrol. For example, use (R)-BINOL-derived phosphoric acids in asymmetric Pictet-Spengler reactions to achieve >90% ee. Monitor diastereomer ratios via chiral HPLC (Chiralpak IA column, hexane/ethanol) .

Methodological Comparisons

Q. Microwave-assisted vs. conventional heating: Which method improves yield for pyrrolopyridine derivatives?

Methodological Answer: Microwave irradiation (e.g., 150°C, 20 minutes) reduces reaction times by 50–70% compared to conventional heating (reflux, 12 hours). However, scalability is limited. For gram-scale synthesis, conventional methods with Dean-Stark traps for azeotropic water removal are preferred .

Q. What green chemistry approaches are applicable to the synthesis of this compound?

Methodological Answer:

  • Solvent Replacement: Use cyclopentyl methyl ether (CPME) or 2-MeTHF instead of dichloromethane.
  • Catalyst Recycling: Immobilize acidic catalysts (e.g., sulfonated silica) for ≥5 reaction cycles without activity loss .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.